C.I. Direct Red 16, disodium salt

Overview

Description

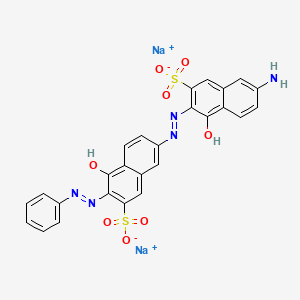

C.I. Direct Red 16, disodium salt: is a synthetic dye belonging to the azo dye family. It is widely used in the textile industry for dyeing cotton, wool, and silk. The compound is known for its vibrant red color and excellent dyeing properties. Its chemical structure includes two azo groups, which are responsible for its color properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of C.I. Direct Red 16, disodium salt involves the diazotization of aromatic amines followed by coupling with naphthalenesulfonic acid derivatives. The reaction typically occurs under acidic conditions with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with the naphthalenesulfonic acid derivative in an alkaline medium .

Industrial Production Methods: : In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is isolated by filtration, washed, and dried to obtain the pure dye .

Chemical Reactions Analysis

Types of Reactions

Oxidation: C.I. Direct Red 16, disodium salt can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: The azo groups in the compound can be reduced to amines under reducing conditions.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are commonly used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products

Oxidation: Oxidized derivatives of the aromatic rings.

Reduction: Amines derived from the reduction of azo groups.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

C.I. Direct Red 16, disodium salt has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining biological tissues for microscopic examination.

Medicine: Investigated for potential therapeutic applications, including its use as a diagnostic dye.

Mechanism of Action

The mechanism by which C.I. Direct Red 16, disodium salt exerts its effects involves the interaction of its azo groups with various molecular targets. The azo groups can form complexes with metal ions, which can influence the dyeing properties and stability of the compound. Additionally, the compound can interact with biological molecules, leading to its use in staining and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

C.I. Direct Red 28: Another azo dye with similar dyeing properties but different molecular structure.

C.I. Direct Red 81: Known for its use in the textile industry, similar in application but varies in chemical structure.

Uniqueness: : C.I. Direct Red 16, disodium salt is unique due to its specific molecular structure, which provides distinct dyeing properties and stability. Its ability to form stable complexes with metal ions and its vibrant red color make it a preferred choice in various applications .

Biological Activity

C.I. Direct Red 16, disodium salt (chemical formula: C26H17N5Na2O8S2), is a synthetic azo dye primarily utilized in the textile industry for its vibrant red color and excellent dyeing properties. Beyond its industrial applications, this compound has garnered attention in biological research due to its potential health risks and interactions with biological systems. This article explores the biological activity of C.I. Direct Red 16, focusing on its toxicity, environmental impact, and applications in biological staining.

C.I. Direct Red 16 is characterized by:

- Chemical Structure : It features two azo groups and two sulfonic acid groups, enhancing its solubility in water and affinity for cellulose fibers.

- Appearance : The compound appears as a brown powder that dissolves to yield a yellow-red solution.

- Stability : It is stable under normal conditions but sensitive to strong oxidizing agents and moisture.

Toxicity and Carcinogenicity

Research indicates that C.I. Direct Red 16 is classified as a carcinogenic compound. Its biological activity raises several health concerns:

- Skin Absorption : The dye can be absorbed through the skin, potentially causing irritation upon contact with mucous membranes.

- Aquatic Toxicity : It exhibits moderate toxicity to aquatic organisms, leading to environmental concerns regarding its biodegradability and the impact of its degradation products on biological systems.

Interaction with Biological Molecules

C.I. Direct Red 16 interacts with proteins and nucleic acids, which influences its application in biological staining techniques:

- Staining Properties : The compound's affinity for cellular components makes it useful for microscopic examination of tissues.

- Potential Therapeutic Applications : Investigations are ongoing into its use as a diagnostic dye in medical applications due to its ability to bind selectively to certain biological targets.

Case Studies and Experimental Data

- In Vitro Cytotoxicity Studies : Various studies have assessed the cytotoxic effects of C.I. Direct Red 16 on different cell lines. Results indicate that exposure can lead to significant cellular damage, emphasizing the need for caution in handling this compound .

- Environmental Impact Assessments : Studies have shown that certain microorganisms can degrade C.I. Direct Red 16 under specific conditions, suggesting potential bioremediation strategies to mitigate its environmental impact.

- Comparative Analysis with Other Azo Dyes : Research comparing C.I. Direct Red 16 with other azo dyes highlights its unique properties and potential advantages in specific applications while also noting similar toxicity profiles .

Data Table: Comparative Toxicity of Azo Dyes

| Azo Dye | Toxicity Level | Environmental Impact | Biodegradability |

|---|---|---|---|

| C.I. Direct Red 16 | Moderate | Significant | Moderate |

| C.I. Direct Yellow 12 | Low | Minimal | High |

| C.I. Direct Blue 15 | High | Severe | Low |

The mechanism by which C.I. Direct Red 16 exerts its effects involves:

Properties

IUPAC Name |

disodium;7-amino-4-hydroxy-3-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N5O8S2.2Na/c27-16-6-8-19-14(10-16)12-21(40(34,35)36)24(25(19)32)31-29-18-7-9-20-15(11-18)13-22(41(37,38)39)23(26(20)33)30-28-17-4-2-1-3-5-17;;/h1-13,32-33H,27H2,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFAIRVIRUMWLM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N=NC4=C(C=C5C=C(C=CC5=C4O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17N5Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10722382, DTXSID00880364 | |

| Record name | Disodium 7-amino-4-oxo-3-{2-[5-oxo-6-(2-phenylhydrazinylidene)-7-sulfonato-5,6-dihydronaphthalen-2-yl]hydrazinylidene}-3,4-dihydronaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Direct Red 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6227-02-7, 6227-07-2 | |

| Record name | C.I. Direct Red 16, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006227027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[2-[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 7-amino-4-oxo-3-{2-[5-oxo-6-(2-phenylhydrazinylidene)-7-sulfonato-5,6-dihydronaphthalen-2-yl]hydrazinylidene}-3,4-dihydronaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Direct Red 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 7-amino-4-hydroxy-3-[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]azo]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-Naphthalenedisulfonic acid, 2-amino-6-[[2,5-dimethyl-4-[(2-sulfophenyl)azo]phenyl]azo]-5-hydroxy-, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.